(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound, identified by the CAS number 1485826-61-6, is characterized by its unique bicyclic framework that incorporates an azabicyclo structure, which is a bicyclic system containing nitrogen. The IUPAC name reflects its stereochemistry and molecular architecture, highlighting the specific configuration at the chiral centers.
This compound is classified as an organic chemical and falls under the category of bicyclic amines. It is often utilized in research settings for its biological activity and as a building block in organic synthesis. The molecular formula for (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid is , with a molecular weight of approximately 141.17 g/mol .
The synthesis of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid can be achieved through various synthetic routes, commonly involving multi-step processes that utilize starting materials such as cyclic amines and carboxylic acids.
One effective method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure. The reaction typically requires careful control of temperature and pH to ensure high yields and purity of the final product. For example, the use of tert-butyl chloroformate in combination with a base can facilitate the formation of the desired azabicyclo structure through a series of nucleophilic substitutions and cyclization reactions .
The molecular structure of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid features a bicyclic framework that includes a nitrogen atom within one of the rings. The stereochemistry is crucial for its biological activity, with specific configurations at the chiral centers influencing interactions with biological targets.
(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid participates in various chemical reactions typical for carboxylic acids and amines, including esterification, amidation, and nucleophilic substitutions.
In synthetic applications, this compound can be converted into esters or amides through reactions with alcohols or amines under acidic conditions. Additionally, it can undergo decarboxylation under specific conditions to yield derivatives useful in further synthetic pathways .
The mechanism of action for (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid often involves its interaction with biological receptors or enzymes due to its structural features that mimic natural substrates.
Research indicates that compounds with similar structures exhibit activity as inhibitors or modulators in various biochemical pathways, suggesting potential therapeutic applications in areas such as neuropharmacology and pain management .
(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in both synthetic methodologies and potential therapeutic developments.
Cyclopropanation remains the most direct method for constructing the strained bicyclic core. Three principal approaches dominate the literature:
Simmons-Smith Cyclopropanation: The zinc-copper-mediated reaction of diiodomethane (CH₂I₂) with allylic amine precursors enables stereospecific cyclopropanation. When applied to (4R)-4-amino-cyclohex-1-ene-1-carboxylic acid derivatives, this method yields the bicyclic framework with retention of alkene stereochemistry. The reaction proceeds via a concerted [2+1] cycloaddition mechanism, ensuring high diastereoselectivity (>95%) for the (1R,6R) configuration when chiral auxiliaries control substrate geometry [5].
Dihalocarbene Addition: Treatment of enamine carboxylates with bromoform (CHBr₃) and potassium tert-butoxide generates dibromocyclopropane intermediates. Subsequent dehalogenation with zinc/acetic acid affords the saturated bicyclic system. While efficient, this route often requires rigorous stereochemical optimization to minimize epimerization at C1 [5].
Transition Metal-Catalyzed Methods: Rhodium(II) carboxylates catalyze cyclopropanation of diazoacetate derivatives with electron-deficient alkenes. Though less commonly applied to this specific target, chiral dirhodium catalysts (e.g., Rh₂(S-DOSP)₄) enable enantioselective cyclopropanation, achieving up to 88% ee for related azabicycloheptane systems [5].
Table 1: Cyclopropanation Methods for Bicyclic Core Synthesis
Method | Reagents/Conditions | Key Stereochemical Outcome | Yield Range |
---|---|---|---|
Simmons-Smith | CH₂I₂/Zn(Cu), Et₂O, 40°C | Retention of alkene stereochemistry | 60-85% |
Dihalocarbene Addition | CHBr₃/KOtBu, then Zn/AcOH | Risk of epimerization at C1 | 45-75% |
Metal-Catalyzed | N₂CHCO₂Et/Rh₂(OAc)₄, CH₂Cl₂ | Moderate enantioselectivity (70-88% ee) | 50-70% |
Samarium(II) iodide-mediated reductive cyclization offers an alternative route:
Ring-closing strategies exploit pre-organized linear precursors:
Orthogonal protection is critical for carboxylic acid and amine functionalities:
Table 2: Protecting Group Compatibility
Functional Group | Protecting Group | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
Carboxyl | Methyl ester | LiOH, H₂O/THF | Avoid strong acids |
Carboxyl | tert-Butyl ester | TFA/DCM (1:1), 25°C, 1h | Compatible with cyclopropanation |
Carboxyl | Benzyl ester | Pd/C, H₂, MeOH | Risk of cyclopropane ring opening |
Amine | Boc | TFA/DCM (1:1), 25°C, 30 min | Orthogonal to Fmoc |
Amine | Fmoc | 20% piperidine/DMF, 25°C, 15 min | Orthogonal to Boc |
Amine | Cbz | Pd/C, H₂, EtOAc | Incompatible with sulfur reagents |
Orthogonal strategies (e.g., Boc-carboxyl/Fmoc-amine) enable selective deprotection during peptide coupling [6].
Racemic Synthesis:
Enantioselective Synthesis:
Table 3: Enantioselective Route Comparison
Method | Enantioselectivity | Yield | Environmental Impact |
---|---|---|---|
Chiral Pool | >99% ee | 20-30% | Moderate (multi-step) |
Asymmetric Catalysis | 85-92% ee | 45-65% | Low (catalyst recycling) |
Biocatalysis | >99% ee | 30-40% | Green (aqueous media) |
Category III racemic drugs (with active/toxic enantiomer) necessitate enantioselective synthesis to avoid variable enantiomeric ratios in vivo [3].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1